molecular formula C8H5BrN2 B1338561 2-Bromo-1,6-naphthyridine CAS No. 72754-06-4

2-Bromo-1,6-naphthyridine

Cat. No. B1338561
CAS RN: 72754-06-4
M. Wt: 209.04 g/mol
InChI Key: GGZVAKCVQZKTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various naphthyridine derivatives, including those related to 2-Bromo-1,6-naphthyridine, has been explored through different methodologies. One approach involves the copper bromide catalyzed intramolecular [4 + 2] hetero-Diels-Alder reactions, which efficiently produce 5,6-dihydrodibenzo[b,h][1,6]naphthyridines from 2-(N-propargylamino)benzaldehydes and arylamines. This method tolerates a wide range of substituents and has been extended to other naphthyridine derivatives . Another synthesis route is the iodine-catalyzed domino reaction, which synthesizes dibenzo[b,h][1,6]naphthyridine-11-carboxamides from 2-aminobenzamides and mucobromic acid, involving a double elimination of hydrogen bromide . Additionally, the reductive amination of Schiff's bases has been used to synthesize tetrahydro-naphthyridine derivatives, which may be related to the synthesis of brominated naphthyridines .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be substituted at various positions to yield different derivatives. The ultraviolet (UV) spectra of these compounds, such as 2,6-naphthyridine and its derivatives, have been recorded to aid in the structural analysis . The nuclear magnetic resonance (NMR) and infrared (IR) spectra have also been reported for some 2-substituted 1,8-naphthyridines, providing insight into the molecular structure and substituent effects .

Chemical Reactions Analysis

Naphthyridine derivatives undergo a variety of chemical reactions. For instance, the decarboxylation of 3-carboxylic acids has been used to prepare new 2-substituted 1,8-naphthyridines . The reactivity of halogens in different positions on the naphthyridine ring has been compared, revealing differences that affect the synthesis of halogenated derivatives, such as 3-bromo-1,6-naphthyridine . These reactions are crucial for the functionalization and further derivatization of the naphthyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. The synthesis of 6-bromo-2-naphthol and its subsequent transformation into 6-cyano-2-naphthol and 1-bromo-6-cyano-2-naphthol demonstrates the impact of halogenation and cyano substitution on the properties of these compounds. The use of different bromination reagents and solvents can lead to variations in yield and suitability for industrial or laboratory-scale preparation . The comparison of dibromo and dichloro derivatives of naphthyridine also highlights the influence of different halogens on the properties and reactivity of these compounds .

Scientific Research Applications

Anticancer Properties

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,6-naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .
  • Methods of Application: The anticancer activity of 1,6-naphthyridines is usually studied through in vitro experiments on cancer cell lines . The specific methods and parameters would depend on the type of cancer being studied.
  • Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used and the type of cancer being studied, generally, 1,6-naphthyridines have been found to have promising anticancer activity .

Anti-HIV Properties

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,6-naphthyridines have also been found to have anti-HIV properties .
  • Methods of Application: The anti-HIV activity of 1,6-naphthyridines is usually studied through in vitro experiments on HIV-infected cells . The specific methods and parameters would depend on the specific experimental setup.
  • Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-HIV activity .

Anti-Microbial Properties

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,6-naphthyridines have been found to have anti-microbial properties .
  • Methods of Application: The anti-microbial activity of 1,6-naphthyridines is usually studied through in vitro experiments on microbial cells . The specific methods and parameters would depend on the specific experimental setup.
  • Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-microbial activity .

Analgesic Properties

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,6-naphthyridines have been found to have analgesic (pain-relieving) properties .
  • Methods of Application: The analgesic activity of 1,6-naphthyridines is usually studied through in vivo experiments on animal models . The specific methods and parameters would depend on the specific experimental setup.
  • Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising analgesic activity .

Anti-Inflammatory Properties

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,6-naphthyridines have been found to have anti-inflammatory properties .
  • Methods of Application: The anti-inflammatory activity of 1,6-naphthyridines is usually studied through in vivo experiments on animal models . The specific methods and parameters would depend on the specific experimental setup.
  • Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-inflammatory activity .

Anti-Oxidant Properties

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1,6-naphthyridines have been found to have anti-oxidant properties .
  • Methods of Application: The anti-oxidant activity of 1,6-naphthyridines is usually studied through in vitro experiments . The specific methods and parameters would depend on the specific experimental setup.
  • Results or Outcomes: While the specific results would depend on the particular derivative of 1,6-naphthyridine being used, generally, 1,6-naphthyridines have been found to have promising anti-oxidant activity .

Safety And Hazards

While specific safety and hazard information for 2-Bromo-1,6-naphthyridine is not available in the retrieved papers, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZVAKCVQZKTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501169
Record name 2-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,6-naphthyridine

CAS RN

72754-06-4
Record name 2-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72754-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,6-naphthyridine
Reactant of Route 3
2-Bromo-1,6-naphthyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-1,6-naphthyridine
Reactant of Route 5
2-Bromo-1,6-naphthyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-1,6-naphthyridine

Citations

For This Compound
1
Citations
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.